molecular formula C20H24N2O3S B2754046 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954604-44-5

2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2754046
CAS No.: 954604-44-5
M. Wt: 372.48
InChI Key: XPVSNQFGEHHBSS-UHFFFAOYSA-N
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Description

    Starting Material: 1-phenylpyrrolidin-3-one.

    Reaction: The pyrrolidinone is alkylated using a suitable alkylating agent (e.g., methyl iodide) to introduce the methyl group at the nitrogen atom.

    Coupling Reaction: The alkylated pyrrolidinone is then coupled with the benzenesulfonamide core using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic reactions

  • Preparation of Benzenesulfonamide Core

      Starting Material: 2,4,6-trimethylbenzenesulfonyl chloride.

      Reaction: The sulfonyl chloride is reacted with an amine (e.g., methylamine) under basic conditions to form the sulfonamide.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

      Products: Oxidation of the methyl groups on the benzene ring can yield carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the carbonyl group in the pyrrolidinone moiety can yield the corresponding alcohol.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions at the sulfonamide nitrogen can introduce various functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like NaOH or K₂CO₃.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its sulfonamide group, which can mimic the structure of natural substrates.

    Protein Binding: Can bind to proteins, affecting their function and stability.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent, particularly in the treatment of bacterial infections due to its sulfonamide moiety.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide used as an antibacterial agent.

    N-phenylpyrrolidin-3-one derivatives: Compounds with similar pyrrolidinone moieties but different substituents on the nitrogen atom.

Uniqueness

2,4,6-trimethyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its sulfonamide and pyrrolidinone moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.

Properties

IUPAC Name

2,4,6-trimethyl-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14-9-15(2)20(16(3)10-14)26(24,25)21-12-17-11-19(23)22(13-17)18-7-5-4-6-8-18/h4-10,17,21H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVSNQFGEHHBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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